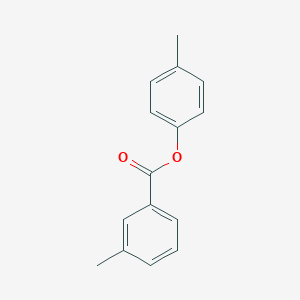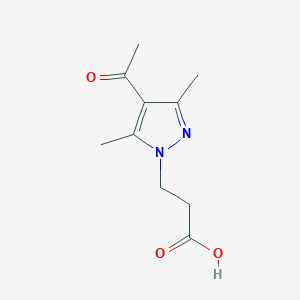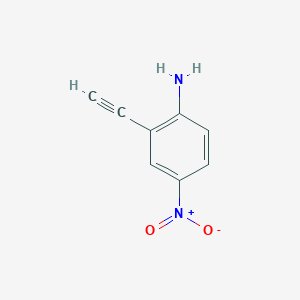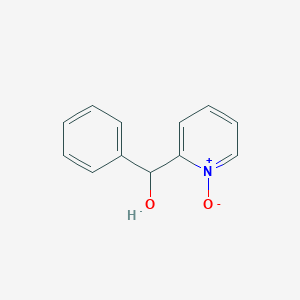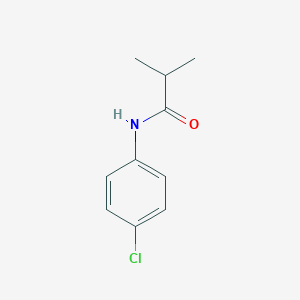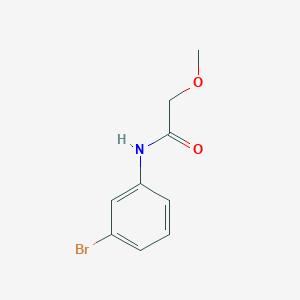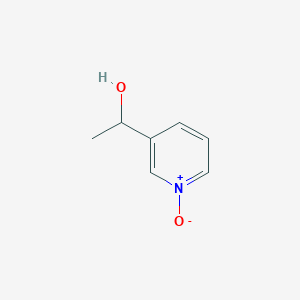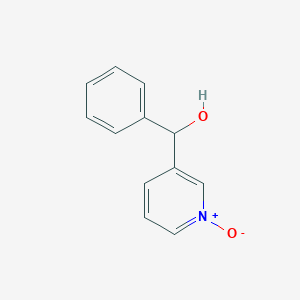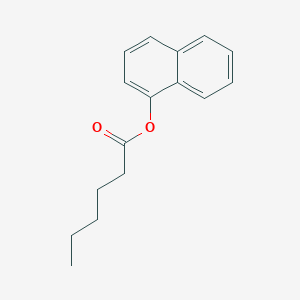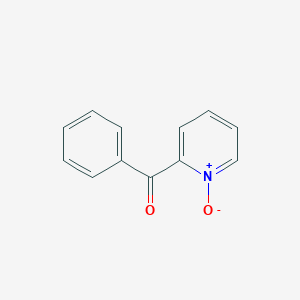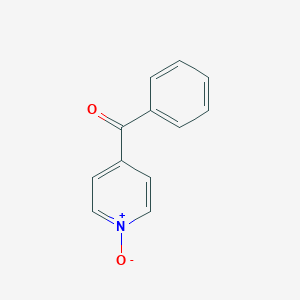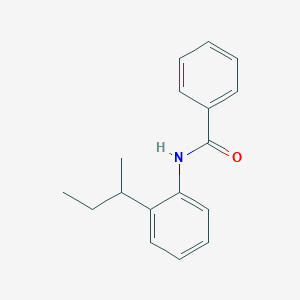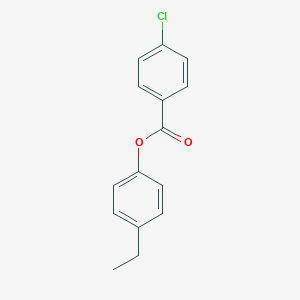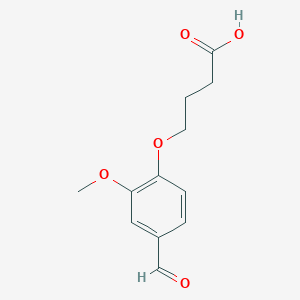
4-(4-Formyl-2-methoxyphenoxy)butanoic acid
概要
説明
4-(4-Formyl-2-methoxyphenoxy)butanoic acid, also known as FMBA, is a chemical compound that has gained attention in the scientific community due to its unique physical and chemical properties. It has a molecular weight of 238.24 .
Synthesis Analysis
The synthesis of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid can be achieved through the following steps: a) Under alkaline conditions, p-hydroxybenzaldehyde reacts with bromobutane to form the borate of p-hydroxybenzaldehyde. b) This borate reacts with bromobutanol to produce the target compound .Molecular Structure Analysis
The molecular structure of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid is represented by the formula C12H14O5 . The InChI code for this compound is 1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) .Chemical Reactions Analysis
4-(4-Formyl-2-methoxyphenoxy)butanoic Acid can be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists via either a multistep procedure or a solid phase combinatorial preparation .Physical And Chemical Properties Analysis
The compound is a yellowish powder . It has a molecular weight of 238.24 . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .科学的研究の応用
Antimicrobial Activity : A study by Noolvi et al. (2016) demonstrated the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, showing significant antimicrobial activities against several strains of microbes (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anti-mycobacterial Properties : Research by Yar et al. (2006) focused on the condensation of 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones, leading to the synthesis of phenoxy acetic acid derivatives that displayed anti-mycobacterial activities against Mycobacterium tuberculosis H37 Rv (Yar, Siddiqui, & Ali, 2006).
Chemical Synthesis and Reactivity : Novakov et al. (2017) investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of butyl ester of the corresponding acid, which is resistant to aminolysis (Novakov, Yablokov, Vernigora, Orlinson, Navrotskii, & Voloboev, 2017).
Synthesis of Key Intermediates : Delhaye et al. (2006) developed an organic solvent-free process for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674, by demethylating 4-(4-methoxyphenyl)butanoic acid (Delhaye, Diker, Donck, & Merschaert, 2006).
Crystal Structure Analysis : O'reilly et al. (1987) determined the crystal structures of various phenoxyalkanoic acid compounds and their metal complexes, providing insights into their stereochemistry and molecular interactions (O'reilly, Smith, Kennard, & Mak, 1987).
Safety And Hazards
The compound is classified as having acute toxicity (Categories 4 for oral, dermal, and inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3, targeting the respiratory system) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gear .
将来の方向性
特性
IUPAC Name |
4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFFJPNYTCCXSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364912 | |
| Record name | 4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-2-methoxyphenoxy)butanoic acid | |
CAS RN |
174358-69-1 | |
| Record name | 4-(4-formyl-2-methoxyphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B184430.png)
